molecular formula C22H18N2O2 B5756956 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

Cat. No. B5756956
M. Wt: 342.4 g/mol
InChI Key: VJJOPPXSANYSQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline and benzoindolone derivatives involves intricate organic reactions, often employing palladium-catalyzed oxidative carbonylation, Curtius rearrangement, or cascade reactions for complex formations. For example, an effective approach for synthesizing quinoline-4-one derivatives involves palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives, showcasing the complexity and efficiency of modern synthetic methods (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule is often elucidated using X-ray crystallography. For example, coordination polymers and metal-organic frameworks (MOFs) synthesized using quinolinyl-based ligands demonstrate the potential for constructing materials with unique geometries and functionalities, such as gas sensing properties and strong fluorescence emissions (Rad et al., 2016).

Chemical Reactions and Properties

Reactivity studies have shown that quinoline and benzoindolone derivatives can undergo various electrophilic and nucleophilic reactions, including nitration, bromination, and cyclization, leading to diverse functionalized products. These reactions reflect the molecules' versatility in synthetic chemistry for creating novel compounds with potential biological activities (Tolkunov et al., 1995).

Physical Properties Analysis

The physical properties of these compounds, such as luminescent properties, can be significantly influenced by their structural features. Coordination polymers based on quinolinyl ligands have been reported to exhibit interesting optical properties, including fluorescence, which could be explored for sensor applications or in materials science (Luo et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, highlight the adaptability and potential of quinoline and benzoindolone derivatives for further functionalization. The ability to undergo domino reactions, for example, is crucial for the efficient synthesis of complex polycyclic structures, which could have significant implications in pharmaceutical chemistry and materials science (Anders & Langer, 2004).

properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-20(23-13-5-9-15-6-1-2-11-18(15)23)14-24-19-12-4-8-16-7-3-10-17(21(16)19)22(24)26/h1-4,6-8,10-12H,5,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJOPPXSANYSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

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